Methyl-D-erythritol 4-phosphate (MEP) is a crucial intermediate in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway. [] This pathway is responsible for the biosynthesis of isoprenoids, a diverse group of compounds with vital roles in various cellular processes in bacteria, algae, and plants. [, , ] Notably, the MEP pathway is absent in humans, making it an attractive target for developing new antibiotics. []
The synthesis of Methyl-D-erythritol Phosphate can be achieved through various methods. A prominent approach involves the selective phosphorylation of D-arabitol, which leads to the formation of 2-C-Methyl-D-erythritol-4-phosphoric acid. This process has been optimized to yield high purity and efficiency:
This synthetic route emphasizes the importance of reaction conditions such as solvent choice and temperature in achieving high selectivity for the desired product.
Methyl-D-erythritol Phosphate has a distinct molecular structure characterized by its phosphate group attached to a methylated erythritol backbone. Its structural representation includes:
The spatial arrangement of atoms allows Methyl-D-erythritol Phosphate to participate effectively in enzymatic reactions within the MEP pathway .
In biochemical pathways, Methyl-D-erythritol Phosphate undergoes several key reactions:
These reactions highlight its pivotal role in metabolic pathways that are critical for microbial survival and pathogenicity.
The mechanism by which Methyl-D-erythritol Phosphate functions involves its conversion into various intermediates through enzymatic catalysis:
The specificity and efficiency of these enzymatic reactions are critical for maintaining metabolic flux through the MEP pathway.
Methyl-D-erythritol Phosphate exhibits several notable physical and chemical properties:
These properties make it suitable for its function as an intermediate in biochemical reactions .
Methyl-D-erythritol Phosphate has significant scientific applications:
The methyl-D-erythritol 4-phosphate (MEP) pathway is a conserved metabolic route for producing isoprenoid precursors—isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP)—in bacteria, apicomplexan parasites, and plant plastids. Unlike the mammalian mevalonate pathway, the MEP pathway initiates from pyruvate and D-glyceraldehyde 3-phosphate (G3P), offering a higher theoretical carbon yield (30.2% vs. 25.2% under glycolysis) [1] [8]. This pathway comprises seven enzymatic steps, with MEP as the first committed intermediate.
Table 1: Overview of the MEP Pathway Enzymes and Intermediates
| Step | Enzyme | EC Number | Reaction | Product |
|---|---|---|---|---|
| 1 | DXS | 2.2.1.7 | Pyruvate + G3P → 1-Deoxy-D-xylulose 5-phosphate | DXP |
| 2 | DXR | 1.1.1.267 | DXP → 2-C-Methyl-D-erythritol 4-phosphate | MEP |
| 3 | IspD | 2.7.7.60 | MEP + CTP → 4-Diphosphocytidyl-2C-methyl-D-erythritol | CDP-ME |
| 4 | IspE | 2.7.1.148 | CDP-ME + ATP → 4-Diphosphocytidyl-2C-methyl-D-erythritol 2-phosphate | CDP-ME2P |
| 5 | IspF | 4.6.1.12 | CDP-ME2P → 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate + CMP | MEcPP |
| 6 | IspG | 1.17.7.1 | MEcPP → (E)-4-Hydroxy-3-methylbut-2-en-1-yl diphosphate | HMBPP |
| 7 | IspH | 1.17.1.2 | HMBPP → IPP + DMAPP | IPP/DMAPP |
Deoxyxylulose phosphate synthase (DXS) catalyzes the pathway’s first step: a thiamine diphosphate (ThDP)-dependent decarboxylation of pyruvate and subsequent condensation with G3P. This generates DXP, a phosphorylated five-carbon sugar. DXS exerts significant flux control over the MEP pathway, with a flux control coefficient of 0.35 in E. coli; a 1% increase in DXS activity yields a 0.35% flux increase toward isoprenoids [8]. The enzyme’s activity is feedback-regulated by downstream intermediates (e.g., DMAPP), aligning pathway output with cellular demands [2].
DXP reductoisomerase (DXR) performs the pathway’s first committed step, converting DXP to MEP. This NADPH-dependent reaction involves intramolecular rearrangement (1,2-alkyl shift) followed by ketoreduction, producing MEP with 2R,3S-stereochemistry [4] [7]. DXR is a validated antimicrobial target; fosmidomycin, a phosphonate analog of DXP, competitively inhibits DXR (Kᵢ = 40–80 nM) and exhibits antimalarial activity [4].
MEP cytidylyltransferase (IspD) catalyzes cytidylation at the 4-phosphate of MEP, forming 4-diphosphocytidyl-2C-methyl-D-erythritol (CDP-ME) and inorganic pyrophosphate. The reaction proceeds via nucleophilic attack of MEP’s phosphate on CTP’s α-phosphate, forming a pentavalent transition state stabilized by Mg²⁺ [5] [9]. Crystal structures of Bacillus subtilis IspD reveal a conserved P-loop (residues 8–21) that undergoes conformational changes upon CTP binding, sealing the active site [5]. IspD is a drug target in Plasmodium vivax, where inhibitors like MMV008138 disrupt CDP-ME synthesis [9].
IspG (HMBDP synthase) and IspH (HMBDP reductase) are oxygen-sensitive [4Fe-4S] cluster enzymes that catalyze the pathway’s final two steps:
Table 2: Terminal Fe-S Cluster Enzymes in the MEP Pathway
| Enzyme | Metallocluster | Reaction | Sensitivity | Physiological Role |
|---|---|---|---|---|
| IspG | [4Fe-4S]²⁺ | MEcDP + 2e⁻ → HMBDP | Oxygen-labile | MEcDP reduction; redox sensing |
| IspH | [4Fe-4S]²⁺ | HMBDP + 2e⁻ → IPP (80%) + DMAPP (20%) | Oxygen-labile | IPP/DMAPP synthesis; pathway balance |
IspG is a major flux-limiting step; MEcDP accumulates at high DXS activity due to IspG saturation, leading to extracellular efflux in engineered E. coli [8]. Both enzymes are targets for antitubercular drugs, leveraging their absence in humans [4].
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 22108-99-2
CAS No.: 20184-94-5